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molecular formula C11H11FO2 B1337521 6-Fluoro-2,2-dimethylchroman-4-one CAS No. 105799-73-3

6-Fluoro-2,2-dimethylchroman-4-one

Cat. No. B1337521
M. Wt: 194.2 g/mol
InChI Key: MPJMDEXLUJRBBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08604053B2

Procedure details

In a 500 mL round-bottomed flask was added 1-(5-fluoro-2-hydroxyphenyl)ethanone (20.0 g, 130 mmol, Aldrich Chemical), propan-2-one (19.0 mL, 260 mmol), and pyrrolidine (21.5 mL, 260 mmol) in methanol (150 mL) to give a orange solution. The reaction mixture was stirred at ambient temperature for 48 h. The reaction mixture was poured into EtOAc (200 mL) and washed with 1N HCl (50 mL), saturated NaHCO3 (50 mL), and brine (50 mL). The organic portion was dried (Na2SO4), filtered, and concentrated to provide an orange residue which was purified by silica gel chromatography (gradient elution, 0-20% EtOAc/hexanes) to provide the title compound (14.2 g, 73.1 mmol, 56%) as a white solid. MS (DCI/NH3) m/z 208 (M+NH4)+.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step One
Quantity
21.5 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Yield
56%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]([OH:11])=[C:6]([C:8](=[O:10])[CH3:9])[CH:7]=1.[CH3:12][C:13](=O)[CH3:14].N1CCCC1.CCOC(C)=O>CO>[F:1][C:2]1[CH:7]=[C:6]2[C:5](=[CH:4][CH:3]=1)[O:11][C:13]([CH3:14])([CH3:12])[CH2:9][C:8]2=[O:10]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
FC=1C=CC(=C(C1)C(C)=O)O
Name
Quantity
19 mL
Type
reactant
Smiles
CC(C)=O
Name
Quantity
21.5 mL
Type
reactant
Smiles
N1CCCC1
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at ambient temperature for 48 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a orange solution
WASH
Type
WASH
Details
washed with 1N HCl (50 mL), saturated NaHCO3 (50 mL), and brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic portion was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to provide an orange residue which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel chromatography (gradient elution, 0-20% EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
FC=1C=C2C(CC(OC2=CC1)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 73.1 mmol
AMOUNT: MASS 14.2 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 56.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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